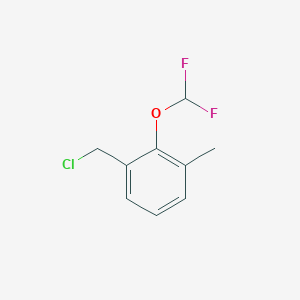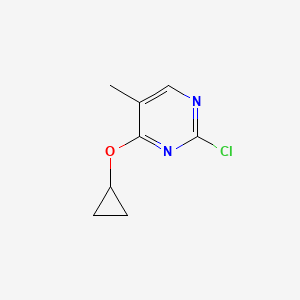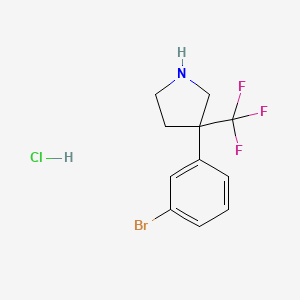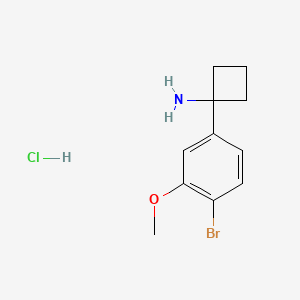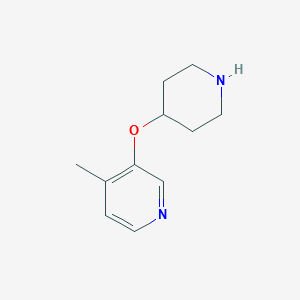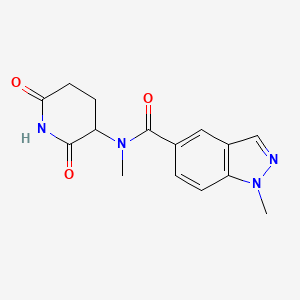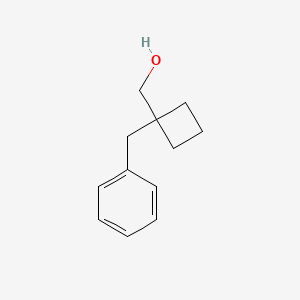
(1-Benzylcyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzylcyclobutyl)methanol is an organic compound with the molecular formula C12H16O. It consists of a cyclobutane ring substituted with a benzyl group and a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylcyclobutyl)methanol typically involves the reaction of cyclobutanone with benzylmagnesium chloride (a Grignard reagent) followed by reduction. The reaction conditions often include:
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Cyclobutanone, benzylmagnesium chloride, and a reducing agent such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Various substituted cyclobutyl derivatives
Aplicaciones Científicas De Investigación
(1-Benzylcyclobutyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclobutyl-containing compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (1-Benzylcyclobutyl)methanol involves its interaction with various molecular targets and pathwaysThese functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: A simpler analog with a hydroxyl group attached to a cyclobutane ring.
Benzyl alcohol: Contains a benzyl group attached to a hydroxyl group but lacks the cyclobutane ring.
Cyclobutylmethanol: Similar structure but without the benzyl group.
Uniqueness
(1-Benzylcyclobutyl)methanol is unique due to the combination of a cyclobutane ring, a benzyl group, and a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
433219-87-5 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
(1-benzylcyclobutyl)methanol |
InChI |
InChI=1S/C12H16O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Clave InChI |
CUYPTJWKYIKPIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


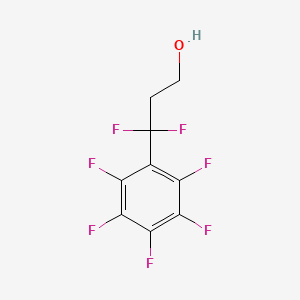
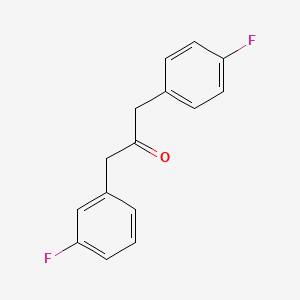
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
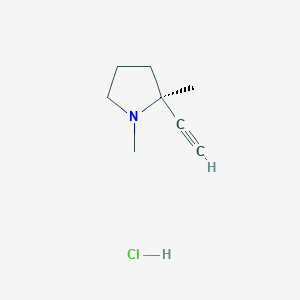
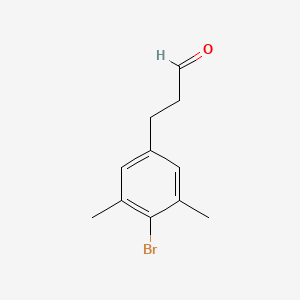
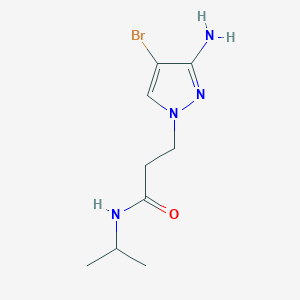
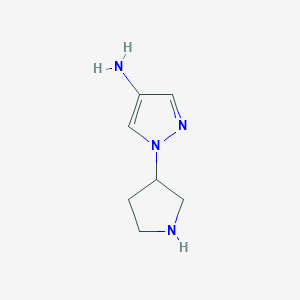
![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)
